molecular formula C12H16N4O2S B2888684 3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 794559-23-2

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2888684
CAS No.: 794559-23-2
M. Wt: 280.35
InChI Key: BBMJBCYRGOJKJP-UHFFFAOYSA-N
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Description

The compound 3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a diazinopyrimidine dione derivative featuring a fused bicyclic core. Key structural attributes include:

  • Methyl groups at positions 3 and 7, enhancing hydrophobicity and steric bulk.
  • A sulfanyl (thiol) group at position 5, enabling hydrogen bonding and redox reactivity.

Properties

IUPAC Name

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-6(2)5-16-9-8(10(19)14-7(3)13-9)11(17)15(4)12(16)18/h6H,5H2,1-4H3,(H,13,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMJBCYRGOJKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7-Dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS Number: 794559-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 280.35 g/mol
  • CAS Number : 794559-23-2

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In particular:

  • Inhibition of Bacterial Growth : The compound exhibited potent activity against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM. This indicates a strong potential for development as an antibacterial agent .
  • Fungal Activity : It also demonstrated antifungal effects against species of the genus Candida, showing selective action against certain Gram-positive and Gram-negative microorganisms .

Table 1: Antimicrobial Activity Summary

MicroorganismActivity TypeMIC (µM)
Pseudomonas aeruginosaBacterial Inhibition0.21
Escherichia coliBacterial Inhibition0.21
Candida spp.Fungal InhibitionVaries

The compound's mechanism of action has been explored through molecular docking studies, revealing that it binds effectively to critical targets such as MurD and DNA gyrase. The binding interactions involve hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes .

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. Results indicated that it not only inhibited growth but also reduced biofilm formation significantly compared to untreated controls .
  • Fungal Inhibition : A study evaluating the antifungal activity against Candida albicans showed that the compound could inhibit fungal growth effectively at concentrations lower than those required for conventional antifungal agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Preliminary toxicological assessments indicate a favorable safety profile; however, further studies are necessary to fully elucidate its toxicity and long-term effects in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Diazinopyrimidine Derivatives
  • 5-Amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS 70371-55-0) Substituents: Amino group at position 5, methyl groups at 1 and 3. Molecular Weight: 207.19 g/mol (C8H9N5O2) . Key Differences: Replacement of the sulfanyl group with an amino group increases polarity but reduces redox reactivity.
  • 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione (CAS 874806-50-5)

    • Substituents : Sulfonyl and methoxyphenylpiperazinyl groups.
    • Molecular Weight : 394.4 g/mol (C17H22N4O5S) .
    • Key Differences : Sulfonyl group enhances polarity and aqueous solubility (17.9 µg/mL at pH 7.4) compared to the sulfanyl group in the target compound.
Pyrimido[4,5-d]Pyrimidinone Derivatives
  • N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c) Structural Notes: Incorporates a diazepine ring fused to pyrimidine, increasing conformational flexibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (pH 7.4) LogP (Predicted)
Target Compound ~300 (estimated) 5-Sulfanyl, 1-isobutyl Low (hydrophobic) ~2.5
5-Amino analog (CAS 70371-55-0) 207.19 5-Amino, 1,3-dimethyl Moderate ~1.8
Sulfonyl analog (CAS 874806-50-5) 394.4 5-Sulfonyl, piperazinyl 17.9 µg/mL ~0.5

Key Observations :

  • The sulfanyl group in the target compound balances moderate polarity and redox activity, contrasting with the sulfonyl group’s high polarity and the amino group’s basicity.
  • The isobutyl group increases logP compared to smaller alkyl substituents, favoring lipid bilayer penetration.

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